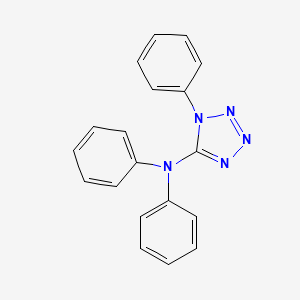
N,N,1-triphenyltetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-triphenyltetrazol-5-amine is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various fields such as medicinal chemistry, material science, and explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-triphenyltetrazol-5-amine typically involves the reaction of primary amines with orthoesters and azides. One common method is the cycloaddition reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as zinc salts, can enhance the efficiency and yield of the reaction . Microwave-assisted synthesis is another method that can be employed to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
N,N,1-triphenyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions include substituted tetrazoles, amine derivatives, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,1-triphenyltetrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,1-triphenyltetrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For example, tetrazole derivatives can inhibit the fungal enzyme cytochrome P450, leading to antifungal activity . The compound’s high nitrogen content and stability also contribute to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(1H-tetrazole-5-yl)-amine: Another tetrazole derivative with high nitrogen content and stability.
1H-tetrazol-5-amine: A simpler tetrazole compound used in similar applications.
Uniqueness
N,N,1-triphenyltetrazol-5-amine is unique due to its triphenyl substitution, which enhances its stability and reactivity compared to other tetrazole derivatives. This makes it particularly valuable in applications requiring high energy density and stability .
Properties
CAS No. |
63641-08-7 |
|---|---|
Molecular Formula |
C19H15N5 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N,1-triphenyltetrazol-5-amine |
InChI |
InChI=1S/C19H15N5/c1-4-10-16(11-5-1)23(17-12-6-2-7-13-17)19-20-21-22-24(19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
FGBFWVCLASLZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















